Ethyl 2,5-dichlorothiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

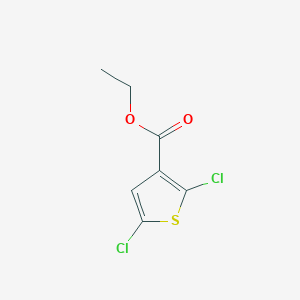

Ethyl 2,5-dichlorothiophene-3-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and an ethyl ester group at the 3 position of the thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,5-dichlorothiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by esterification. One common method includes the chlorination of thiophene-3-carboxylic acid using thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 2 and 5 positions. The resulting 2,5-dichlorothiophene-3-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination and esterification. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2,5-dichlorothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding thiophene derivative without chlorine atoms.

Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products Formed

Substitution: Products include various substituted thiophenes depending on the nucleophile used.

Reduction: The major product is thiophene-3-carboxylate.

Oxidation: Products include thiophene sulfoxides and thiophene sulfones.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that ethyl 2,5-dichlorothiophene-3-carboxylate exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function, making it a candidate for developing new antibacterial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines, particularly breast cancer cells. The half-maximal inhibitory concentration (IC50) values suggest significant potency, indicating its potential as a therapeutic agent in oncology.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Research indicates that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha in macrophage models by approximately 30%, suggesting its utility in treating inflammatory diseases.

Agricultural Applications

Fungicidal Activity

The compound has been studied for its efficacy as a fungicide. It demonstrates broad-spectrum activity against various fungal pathogens affecting crops, providing effective protection for fruits and vegetables. Its mode of action involves inhibiting fungal growth by disrupting cellular processes essential for fungal survival.

Material Science

Synthesis of Advanced Materials

this compound serves as a valuable building block in the synthesis of advanced materials. Its unique structural features allow for the development of novel polymers and composites with tailored properties for applications in electronics and photonics.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps starting from commercially available precursors:

- Chlorination of Thiophene Derivatives: This step introduces chlorine atoms into the thiophene ring.

- Formation of the Carboxylate: The subsequent reaction with an appropriate carboxylic acid leads to the formation of the ester.

- Purification: The final product is purified using techniques such as column chromatography.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Efficacy | Showed inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study 2 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |

| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels in macrophage models by 30%. |

| Study 4 | Fungicidal Activity | Effective against various fungal diseases in fruits and vegetables. |

Mecanismo De Acción

The mechanism of action of ethyl 2,5-dichlorothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the ester group can influence its binding affinity and specificity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparación Con Compuestos Similares

Ethyl 2,5-dichlorothiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

2,5-Dichlorothiophene: Lacks the carboxylate ester group, making it less versatile in synthetic applications.

Thiophene-3-carboxylate: Lacks chlorine atoms, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Actividad Biológica

Ethyl 2,5-dichlorothiophene-3-carboxylate (EDTC) is a synthetic compound belonging to the thiophene family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article provides an overview of the biological activity of EDTC, including its mechanisms of action, applications in research, and case studies highlighting its efficacy.

Chemical Structure and Properties

EDTC is characterized by its unique molecular structure, which includes:

- Molecular Formula : C9H7Cl2O2S

- Molecular Weight : Approximately 232.12 g/mol

- Functional Groups : Contains chlorine atoms, an ester group, and a thiophene ring.

The presence of these functional groups contributes to its reactivity and interaction with biological systems.

The biological activity of EDTC is primarily attributed to its interaction with various cellular targets. The mechanisms include:

- Antimicrobial Activity : EDTC exhibits significant antimicrobial properties against a range of pathogens. It disrupts cellular processes in bacteria and fungi, leading to inhibition of growth and reproduction.

- Anticancer Properties : Preliminary studies suggest that EDTC may induce apoptosis in cancer cells by activating specific signaling pathways. The compound's ability to interact with cellular receptors and enzymes is crucial for its anticancer effects.

- Enzyme Inhibition : Research indicates that EDTC can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Biological Assays and Research Findings

Numerous studies have investigated the biological activity of EDTC through various assays:

Case Studies

-

Antimicrobial Efficacy :

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial properties of EDTC against various bacterial strains. The results indicated that EDTC had a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent. -

Cancer Cell Line Studies :

In vitro studies on MCF-7 breast cancer cells revealed that treatment with EDTC resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed increased levels of apoptotic markers, indicating that EDTC may trigger programmed cell death through mitochondrial pathways. -

Neuroprotective Potential :

Research focused on the inhibition of acetylcholinesterase (AChE) demonstrated that EDTC could serve as a lead compound for developing treatments for neurodegenerative diseases like Alzheimer's. The inhibition rate was comparable to established AChE inhibitors.

Applications in Medicine and Agriculture

EDTC has potential applications in both medicinal chemistry and agriculture:

- Medicinal Chemistry : Due to its antimicrobial and anticancer properties, EDTC is being explored as a candidate for drug development aimed at treating infections and various types of cancer.

- Agricultural Use : The compound is also being investigated for its fungicidal properties, potentially serving as an eco-friendly alternative to conventional pesticides.

Propiedades

IUPAC Name |

ethyl 2,5-dichlorothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2S/c1-2-11-7(10)4-3-5(8)12-6(4)9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRLHZNWNIDWFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.